

# UPLC-MS/MS analysis of triglycerides in human serum samples.

**Author:** BenchChem Technical Support Team. **Date:** May 2026

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An Application Note and Protocol for the UPLC-MS/MS Analysis of Triglycerides in Human Serum

## Abstract

Triglycerides (TGs), the primary form of fatty acid storage in humans, are a diverse class of lipids whose detailed composition in serum provides critical insights into metabolic health and disease. Traditional methods measure total triglyceride levels, obscuring the vast structural variety arising from different fatty acid combinations. This application note presents a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detailed analysis of triglyceride species in human serum. We provide a comprehensive, step-by-step protocol from sample preparation to data analysis, grounded in the principles of lipidomics. The methodology leverages a simple protein precipitation extraction and a rapid UPLC separation coupled with positive mode electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for sensitive and specific detection. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable platform for triglyceride profiling.

## Introduction: Beyond Total Triglycerides

Triglycerides are composed of a glycerol backbone esterified with three fatty acids. The specific fatty acids attached, defined by their carbon chain length (NC) and number of double bonds (DB), give rise to hundreds of distinct TG species. While elevated total TGs are a well-established cardiovascular risk factor, the profiling of individual TG species offers a much deeper view into lipid metabolism and its dysregulation in conditions like diabetes, non-alcoholic fatty liver disease, and atherosclerosis.

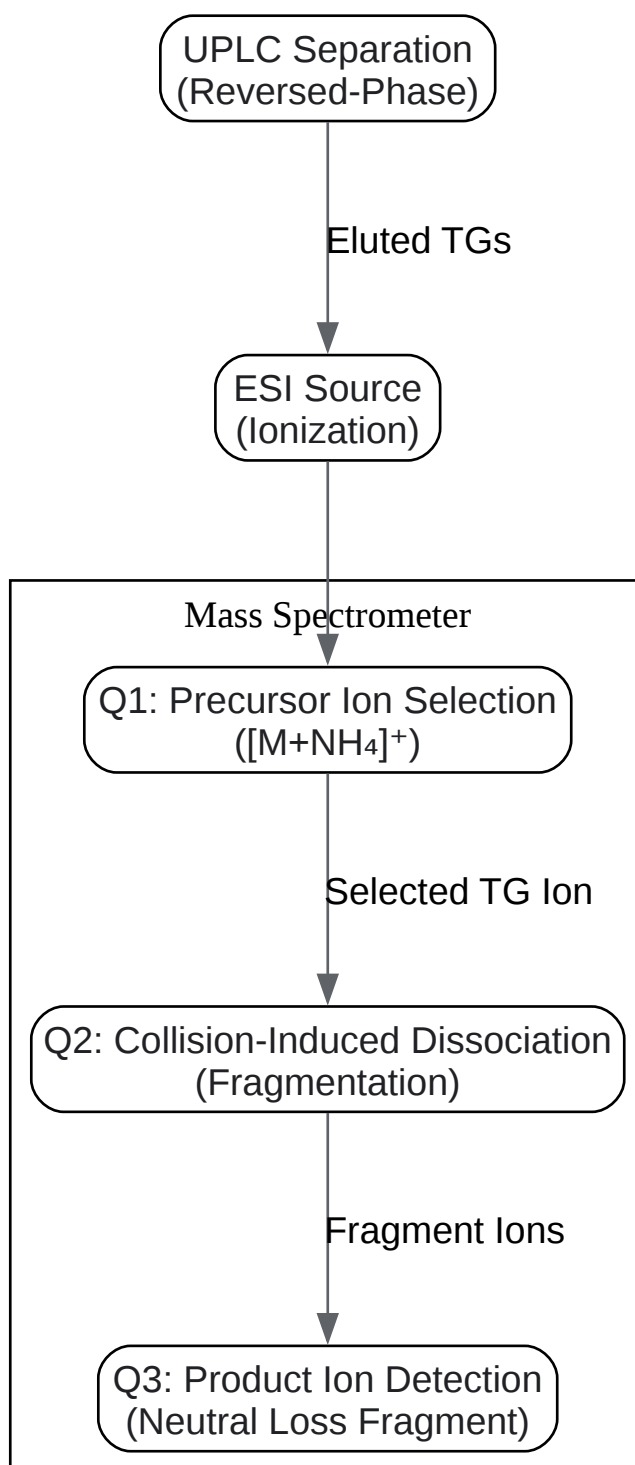
UPLC-MS/MS has become the technology of choice for detailed lipid analysis due to its exceptional sensitivity, specificity, and speed.[1] By coupling the high-resolution separation of UPLC with the precise mass filtering of tandem mass spectrometry, it is possible to separate and identify individual TG molecules, even isomers, within a complex biological matrix like human serum.[2][3] This method provides structural information on the constituent fatty acids, enabling a far more granular investigation of the lipidome.[4]

## Principle of the Method

The analysis workflow is a multi-stage process designed for efficiency and accuracy. It begins with a simple protein precipitation step to extract lipids from the serum and remove interfering proteins. The lipid extract is then injected into the UPLC system.

On the UPLC, triglycerides are separated on a reversed-phase column (e.g., C18 or C30) primarily based on their hydrophobicity, which is determined by the total number of carbons and double bonds in the fatty acid chains.[5][6] Eluted TGs enter the mass spectrometer's electrospray ionization (ESI) source, where they are gently ionized, predominantly forming ammonium adducts ( $[M+NH_4]^+$ ) in the positive ion mode.[7][8]

The tandem mass spectrometer first selects a specific TG precursor ion (the  $[M+NH_4]^+$  adduct) in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2). The key analytical step involves monitoring the neutral loss of one of the constituent fatty acids (as  $RCOOH + NH_3$ ).[4][9] The third quadrupole (Q3) is set to detect the resulting fragment ion. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor mass and specific fragment), ensuring highly reliable identification and quantitation.[10]



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Caption: Principle of TG detection by tandem mass spectrometry.

## Materials and Reagents

## Equipment

- UPLC System (e.g., Waters ACQUITY I-Class, Agilent 1290 Infinity II)[5]
- Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro, Sciex QTRAP 5500)[1]
- Microcentrifuge (capable of >20,000 x g)
- Analytical balance
- Pipettes and appropriate tips
- Autosampler vials with inserts
- Vortex mixer

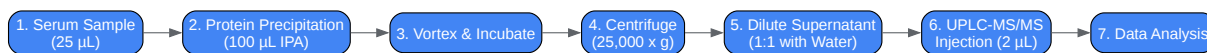
## Chemicals and Solvents

- Propan-2-ol (Isopropanol, IPA), LC-MS grade
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade or deionized
- Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Methanol, LC-MS grade
- Internal Standard (IS): e.g., Glycerol trilinolenate (TG 54:9) or a deuterated TG mixture.[2][9]

## Detailed Experimental Protocol

This protocol is designed for high-throughput, semi-quantitative analysis of triglycerides in human serum.

## Workflow Overview



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Caption: High-level experimental workflow for serum TG analysis.

## Step-by-Step Sample Preparation

Rationale: Protein precipitation with isopropanol is a rapid and effective "dilute-and-shoot" method that simultaneously extracts lipids and removes the majority of proteins, which would otherwise foul the UPLC column and ion source.[4] This one-step procedure is highly amenable to automation and high-throughput applications.

- Thaw Serum: Allow human serum samples to thaw completely on ice. Vortex briefly to ensure homogeneity.
- Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 25 µL of human serum. For quantitative analysis, add internal standard to the precipitation solvent in the next step.
- Protein Precipitation: Add 100 µL of cold propan-2-ol (a 4:1 ratio of solvent to serum).[4]
- Mixing: Vortex the mixture vigorously for 30 seconds.
- Incubation: Incubate the samples on ice for 10 minutes to facilitate complete protein precipitation.
- Centrifugation: Centrifuge the tubes at 25,000 x g for 3 minutes at 4°C. This will produce a tight pellet of precipitated protein.
- Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial.
- Dilution: Dilute the supernatant 1:1 with deionized water and mix. This step is crucial to ensure the solvent composition of the injected sample is compatible with the initial mobile phase conditions, preventing peak distortion.

- Injection: Inject 2  $\mu$ L of the final diluted extract onto the UPLC-MS/MS system.[4]

## UPLC-MS/MS Parameters

Rationale: A C18 or similar reversed-phase column separates lipids based on hydrophobicity. A gradient elution starting with a high aqueous phase percentage allows for sample focusing on the column head, while a gradual increase in the organic phase elutes triglycerides in order of increasing carbon number and decreasing number of double bonds. The column is kept at an elevated temperature (60°C) to reduce mobile phase viscosity and improve peak shape.[4]

UPLC System Parameters	
System	ACQUITY UPLC I-Class or equivalent
Column	CORTECS T3, 2.7 $\mu$ m, 2.1 x 30 mm
Mobile Phase A	0.2 mM Ammonium Formate in Water + 0.01% Formic Acid[4]
Mobile Phase B	50% IPA in ACN + 0.2 mM Ammonium Formate + 0.01% Formic Acid[4]
Flow Rate	0.25 mL/min
Column Temperature	60 °C
Injection Volume	2 $\mu$ L
Gradient Elution	Time (min)
	0.0 - 2.0
	2.0 - 6.0
	6.0 - 8.0
	8.1 - 11.0

Rationale: Positive mode ESI is used because triglycerides readily form stable ammonium adducts ( $[M+NH_4]^+$ ) when ammonium formate is present in the mobile phase.[7] These adducts produce predictable and informative fragments upon collision-induced dissociation (CID). A

high desolvation temperature is necessary to effectively desolvate the nonpolar triglyceride molecules.

Mass Spectrometer Parameters	
System	Xevo TQ-S micro or equivalent
Ionization Mode	ESI Positive (ESI+)
Capillary Voltage	2.0 kV
Desolvation Temp.	650 °C
Ion Source Temp.	150 °C
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Cone Voltage	35 V (optimized per compound)
Collision Energy	20 eV (optimized per compound)

## MRM Transition Setup

The core of the method is the MRM strategy. The precursor ion is the  $[M+NH_4]^+$  adduct of the target triglyceride. The product ion results from the neutral loss of one of its fatty acid chains plus the adducted ammonia.<sup>[4][9]</sup>

Example: For Triglyceride 48:0 (composed of 14:0/16:0/18:0 fatty acids):

- Precursor Ion ( $[M+NH_4]^+$ ): The mass of the neutral TG + mass of  $NH_4^+$ .
- Product Ions (from Neutral Loss):
  - Precursor mass - (Mass of 14:0 fatty acid +  $NH_3$ )
  - Precursor mass - (Mass of 16:0 fatty acid +  $NH_3$ )
  - Precursor mass - (Mass of 18:0 fatty acid +  $NH_3$ )

A comprehensive list of MRM transitions must be created to cover the expected range of triglycerides in human serum. This can involve hundreds of transitions to monitor various combinations of common fatty acids (e.g., 14:0, 16:0, 16:1, 18:0, 18:1, 18:2, 20:4, etc.).<sup>[4]</sup><sup>[9]</sup>

## Data Analysis and Interpretation

- **Peak Integration:** Process the raw data using the instrument's software (e.g., MassLynx, Analyst). Integrate the peak area for each MRM transition.
- **Triglyceride Identification:** A triglyceride is positively identified if a peak is detected at the expected retention time for multiple fatty acid neutral loss transitions corresponding to that TG. For example, a peak identified as TG 52:2 should show co-eluting signals for the neutral loss of its constituent fatty acids (e.g., 16:0 and 18:1, indicating a composition of 16:0/18:1/18:1).<sup>[9]</sup>
- **Semi-Quantitation:** Calculate the response ratio for each identified TG by dividing its peak area by the peak area of the internal standard. This ratio can be used for relative comparison across different samples.
- **Data Reporting:** Results are typically reported as a profile of the relative abundance of different TG species, often grouped by total carbon number and double bonds (e.g., TG 50:1, TG 52:2, TG 54:3).

## Method Performance Characteristics

A properly validated method ensures data is reliable and reproducible.<sup>[11]</sup> The following are typical performance characteristics for this type of assay.

Parameter	Typical Performance	Rationale
Linearity	Dynamic range of $\geq 4$ -5 orders of magnitude ( $R^2 \geq 0.995$ )[5]	Ensures that the detector response is proportional to the analyte concentration across a wide range.
Precision	Intra-run CV $\leq 10\%$ , Inter-run CV $\leq 15\%$ [5]	Demonstrates the reproducibility of the method when analyzing the same sample multiple times within and between analytical runs.
Sensitivity (LOQ)	5–20 ng/mL for many TG species[5]	Defines the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Mass Accuracy	$\leq 5$ ppm (with HRAM systems) [5][8]	High mass accuracy aids in the confident identification of analytes by reducing potential false positives.
Carryover	$\leq 0.1\%$ [5]	Ensures that signal from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.

## Conclusion

This application note provides a detailed and robust UPLC-MS/MS protocol for the targeted analysis of triglyceride species in human serum. The method is high-throughput, sensitive, and specific, relying on a simple sample preparation procedure and the analytical power of tandem mass spectrometry. By enabling the detailed characterization of the triglyceride profile beyond a single total value, this approach offers researchers a powerful tool to investigate the role of lipid metabolism in human health and disease.

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- To cite this document: BenchChem. [UPLC-MS/MS analysis of triglycerides in human serum samples.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552676/docs#uplc-ms-ms-analysis-of-triglycerides-in-human-serum-samples>]

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